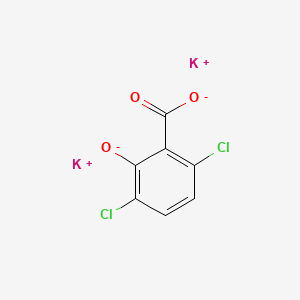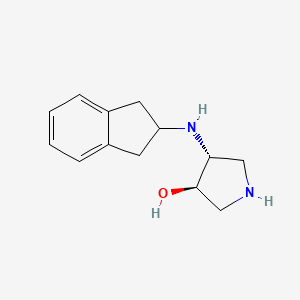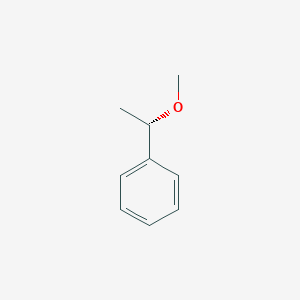
(S)-(1-Methoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1-Methoxyethyl)benzene, also known as (S)-1-Phenylethanol methyl ether, is an organic compound with the molecular formula C9H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a benzene ring substituted with a methoxyethyl group, making it an important intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
(S)-(1-Methoxyethyl)benzene can be synthesized through several methods:
Reduction of (S)-1-Phenylethanol: One common method involves the reduction of (S)-1-Phenylethanol using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of (S)-1-Phenylethanol in the presence of a methanol solvent. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
(S)-(1-Methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-1-Phenylacetaldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of this compound can yield (S)-1-Phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: (S)-1-Phenylacetaldehyde
Reduction: (S)-1-Phenylethanol
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
(S)-(1-Methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a chiral building block in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (S)-(1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Receptor Binding: In medicinal chemistry, it may interact with specific receptors, influencing biological pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
®-(1-Methoxyethyl)benzene: The enantiomer of (S)-(1-Methoxyethyl)benzene, differing in its spatial configuration.
(S)-1-Phenylethanol: The alcohol counterpart, which can be converted to this compound.
Methylbenzene (Toluene): A simpler aromatic compound with a methyl group instead of a methoxyethyl group.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds.
属性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 |
InChI 键 |
PLKSMSKTENNPEJ-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)OC |
规范 SMILES |
CC(C1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


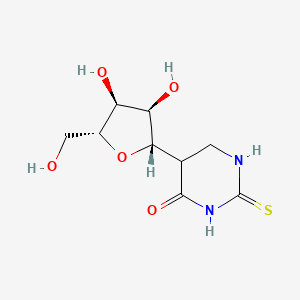
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

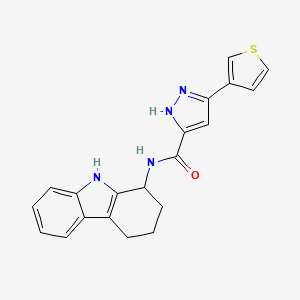

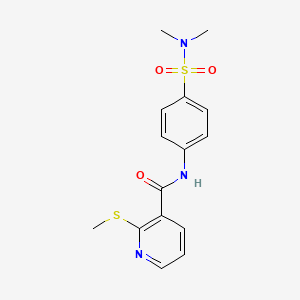
![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)


![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
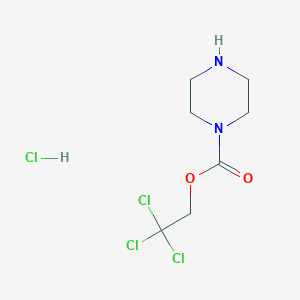
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
